molecular formula C18H23N3O2 B2709950 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034507-59-8

2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2709950
CAS No.: 2034507-59-8
M. Wt: 313.401
InChI Key: OAASCISZNBSINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical research due to its distinct heterocyclic architecture. This molecule incorporates a furan-3-carboxamide core, a scaffold observed in various biologically active compounds, linked via a methylene bridge to a piperidine subunit that is further functionalized with a pyridin-4-yl ring. The piperidine ring is a paramount heterocycle in pharmaceutical science, featured in more than twenty classes of therapeutics and serving as a critical building block for constructing molecules with improved pharmacodynamic and pharmacokinetic properties . The specific spatial arrangement of the lipophilic furan ring and the nitrogen-rich piperidine and pyridine rings in this compound suggests potential for targeted molecular interactions. Researchers can leverage this complex structure as a versatile chemical probe for studying enzyme inhibition, receptor modulation, and other cellular processes. Its well-defined structure makes it a suitable candidate for investigating structure-activity relationships (SAR) in novel drug discovery campaigns, particularly in the development of kinase inhibitors or allosteric modulators where such pharmacophores are commonly explored . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to validate its specific properties and activity.

Properties

IUPAC Name

2,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-11-17(14(2)23-13)18(22)20-12-15-5-9-21(10-6-15)16-3-7-19-8-4-16/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAASCISZNBSINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution with Dimethyl Groups:

    Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately through the hydrogenation of pyridine or by using a reductive amination process.

    Coupling with Pyridine: The piperidine ring is then coupled with a pyridine moiety using a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, where the furan ring is reacted with an amine derivative of the piperidine-pyridine compound in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine and piperidine rings can undergo various substitution reactions, such as nucleophilic aromatic substitution (SNAr) on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine and Pyridine Substitution Variants

A. 2,5-Dimethyl-N-(Piperidin-4-yl)Furan-3-Carboxamide (CAS 954571-50-7)

  • Structure : Retains the furan-3-carboxamide core and piperidin-4-yl group but lacks the pyridin-4-yl substitution on the piperidine nitrogen.
  • Molecular Formula : C₁₂H₁₈N₂O₂; Molecular Weight : 222.29 .
  • Implications : The absence of the pyridinyl group may reduce hydrogen-bonding capacity or target affinity compared to the target compound. Its simpler structure could enhance solubility but limit target specificity.

B. 2,5-Dimethyl-N-(Pyridin-4-yl)Furan-3-Carboxamide (Identifier: 47V)

  • Structure : Direct attachment of the amide nitrogen to pyridin-4-yl, omitting the piperidine ring and methylene linker.
  • Molecular Formula : C₁₂H₁₂N₂O₂; Molecular Weight : 216.24 .
  • Reduced steric bulk could improve membrane permeability but shorten metabolic half-life.
Heterocyclic Core Variants (Patent EP19072220)

A. 2,6-Dimethyl-N-((Pyridin-4-yl)Methyl)Imidazo[1,2-b]Pyridazin-8-Amine

  • Structure : Imidazo[1,2-b]pyridazine core with pyridinylmethyl substitution.
  • Implications : The fused bicyclic system may enhance aromatic stacking interactions with viral enzyme active sites, improving potency but increasing molecular rigidity.

B. 2,5-Dimethyl-N-[(Pyridin-4-yl)Methyl]Pyrazolo[1,5-a]Pyrimidin-7-Amine

  • Structure : Pyrazolo[1,5-a]pyrimidine core with similar pyridinylmethyl substitution.
  • Implications : The pyrimidine ring could mimic nucleobases, enabling competitive inhibition of viral polymerases. This core’s electron-rich nature may influence binding kinetics.

Structural and Physicochemical Comparison Table

Compound Name Core Heterocycle Substitution Pattern Molecular Formula Molecular Weight Key Features
2,5-Dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide Furan Piperidinylmethyl-pyridinyl C₁₉H₂₄N₃O₂* ~326.42 Extended linker, dual heterocyclic motifs
2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide Furan Piperidinyl C₁₂H₁₈N₂O₂ 222.29 Simplified piperidine substitution
2,5-Dimethyl-N-(pyridin-4-yl)furan-3-carboxamide Furan Pyridinyl C₁₂H₁₂N₂O₂ 216.24 Planar pyridine, no linker
2,6-Dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine Imidazo[1,2-b]pyridazine Pyridinylmethyl C₁₄H₁₄N₆ 266.31 Bicyclic core, antiviral focus
2,5-Dimethyl-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Pyridinylmethyl C₁₃H₁₄N₆ 254.30 Nucleobase mimicry

Biological Activity

The compound 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This compound features a furan ring, a carboxamide functional group, and a piperidine moiety substituted with a pyridine ring. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. Specifically, it is hypothesized that This compound may act as an antagonist or modulator at certain receptors, potentially influencing pathways related to neuroprotection and anti-inflammatory responses.

Potential Targets:

  • Muscarinic Receptors : Similar compounds have shown selective antagonism at muscarinic receptor subtypes, particularly M4, which is implicated in cognitive functions and neurodegenerative diseases .
  • Serotonin Receptors : Modulation of serotonin pathways may also be a mechanism due to structural similarities with known serotonin receptor ligands.
  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For example, studies have shown sufficient oral bioavailability and clearance rates indicative of effective systemic exposure .

Key Pharmacokinetic Parameters:

ParameterValue
Oral Bioavailability (F)~31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Maximum Tolerated Dose2000 mg/kg in mice

Anticancer Potential

Recent studies have indicated that derivatives of similar structures possess significant anticancer properties. For instance, certain pyridine-containing compounds have demonstrated potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) models .

Case Study:
In vitro assays showed that compounds related to This compound exhibited IC50 values in the low micromolar range against MDA-MB-231 cells, suggesting strong antiproliferative activity.

Neuroprotective Effects

Given the structural attributes of the compound, it is plausible that it may exhibit neuroprotective effects. Compounds with similar piperidine and pyridine structures have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells.

Safety and Toxicity

Preliminary toxicity assessments indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . However, further studies are required to establish the safety profile of This compound .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize stoichiometry to avoid side products (e.g., over-alkylation).

Q. Example Synthetic Pathway Table :

StepReagents/ConditionsIntermediateYield (%)
1EDCI, DCM, RTFuran-3-carboxylic acid activated ester85
2K₂CO₃, DMF, 80°CPyridinyl-piperidine derivative72
3HATU, DIPEA, DMFFinal compound65

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer :
Essential techniques include:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridine and furan rings, and piperidine substituents.
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and absence of residual carboxylic acid (~1700 cm⁻¹) .

Chromatography :

  • HPLC : Assess purity (>95% by area normalization).
  • LC-MS : Confirm molecular ion peak ([M+H]⁺) and rule out impurities.

Elemental Analysis : Verify stoichiometric composition.

Q. Reference Data :

  • Molecular weight: ~355.4 g/mol (estimated from analogous compounds) .
  • Functional groups: Carboxamide, pyridine, furan.

Advanced Question: How can researchers optimize reaction yield and purity during synthesis?

Answer :
Methodological Strategies :

Catalyst Screening :

  • Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .

Solvent Optimization :

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require strict moisture control.

Purification :

  • Use preparative HPLC for challenging separations (e.g., diastereomers).
  • Employ gradient crystallization (e.g., hexane/EtOAc) to isolate high-purity crystals.

Q. Key Metrics :

  • Target yield: >70% for each step.
  • Purity threshold: ≥95% for biological assays.

Advanced Question: How should researchers address contradictions in reported bioactivity data?

Answer :
Analytical Workflow :

Comparative Assays :

  • Replicate studies under standardized conditions (e.g., cell lines, incubation time).
  • Include positive controls (e.g., known kinase inhibitors for kinase assays) .

Orthogonal Validation :

  • Use SPR (Surface Plasmon Resonance) to confirm binding affinity if conflicting IC₅₀ values arise.
  • Cross-validate with in vivo models (e.g., murine inflammation assays).

Q. Case Study :

  • If a study reports anti-inflammatory activity but another shows no effect, assess differences in dosing regimens or metabolite stability .

Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer :
SAR Methodology :

Substituent Modification :

  • Vary pyridine substituents (e.g., replace methyl with halogens) to evaluate steric/electronic effects.
  • Modify the piperidine linker length to optimize target engagement.

In Vitro Profiling :

  • Screen analogs against a panel of receptors (e.g., GPCRs, kinases) to identify selectivity trends.

Data Correlation :

  • Use QSAR models to predict bioactivity based on logP, polar surface area, and H-bond donors .

Q. Example SAR Table :

AnalogModificationTarget Affinity (IC₅₀, nM)Selectivity Index
APyridine → Cl12 ± 2.18.5
BPiperidine → Ethyl45 ± 4.32.1

Advanced Question: How can computational modeling enhance understanding of this compound’s mechanism?

Answer :
Computational Workflow :

Molecular Docking :

  • Dock the compound into target proteins (e.g., COX-2, NMDA receptors) using AutoDock Vina to predict binding modes.

MD Simulations :

  • Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.

Free Energy Calculations :

  • Use MM-GBSA to estimate binding free energy and rank analogs .

Q. Key Outputs :

  • Predicted binding affinity (ΔG).
  • Critical residues for interactions (e.g., hydrogen bonds with Arg120).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.